AHPA-Val Derivative vs. Bestatin: Potency in Porcine Kidney Aminopeptidase N (APN) Inhibition
The derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) demonstrates a quantifiable increase in inhibitory potency against porcine kidney microsomal aminopeptidase N (APN) compared to the benchmark inhibitor bestatin [1]. The IC50 value for AHPA-Val is 6-fold lower (more potent) than that of bestatin under identical assay conditions [1].
| Evidence Dimension | Inhibitory Concentration 50% (IC50) against porcine kidney microsomal aminopeptidase N |
|---|---|
| Target Compound Data | AHPA-Val: IC50 = 1.2 µg/mL |
| Comparator Or Baseline | Bestatin: IC50 = 7.0 µg/mL |
| Quantified Difference | 6-fold greater potency (lower IC50) for AHPA-Val |
| Conditions | In vitro enzyme inhibition assay using porcine kidney microsomal aminopeptidase N. |
Why This Matters
This data provides a direct, quantitative justification for selecting AHPA-Val over bestatin when higher potency against APN is required in a research setting.
- [1] Chung, M. C., Lee, H. J., Chun, H. K., Lee, C. H., Kim, S. I., & Kho, Y. H. (1996). Bestatin analogue from Streptomyces neyagawaensis SL-387. Bioscience, Biotechnology, and Biochemistry, 60(5), 898-900. View Source
